molecular formula C15H11IN2O B12453616 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Katalognummer: B12453616
Molekulargewicht: 362.16 g/mol
InChI-Schlüssel: LFCSUVPOKKDSMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a chemical compound with the molecular formula C15H11IN2O and a molecular weight of 362.17 g/mol . This compound is known for its unique structure, which includes an indole core substituted with an imino group and an iodo-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves a condensation reaction between 3-iodo-4-methylaniline and an appropriate aldehyde or ketone . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Wirkmechanismus

The mechanism of action of 3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .

Vergleich Mit ähnlichen Verbindungen

3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C15H11IN2O

Molekulargewicht

362.16 g/mol

IUPAC-Name

3-(3-iodo-4-methylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11IN2O/c1-9-6-7-10(8-12(9)16)17-14-11-4-2-3-5-13(11)18-15(14)19/h2-8H,1H3,(H,17,18,19)

InChI-Schlüssel

LFCSUVPOKKDSMK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.